AlF₂⁺ Dication Exhibits Thermodynamic Stability Comparable to SiF₂⁺, Enabling Charge-Stripping Mass Spectrometry
The AlF₂⁺ dication is thermodynamically stable by 1.89 eV against dissociation into Al⁺ + F⁺, with a 3.29 eV barrier to dissociation [1]. This contrasts with AlF₃, which requires an appearance potential of 15.2–15.5 eV to generate AlF₂⁺ via electron impact [2]. The stability of AlF₂⁺ is directly comparable to that of the isoelectronic SiF₂⁺ dication (also 1.89 eV), making AlF₂⁺ a valuable target for charge-stripping mass spectrometry studies of diatomic dications—a class of only ~20 known thermodynamically stable species [1].
| Evidence Dimension | Thermodynamic stability of dication relative to dissociation products |
|---|---|
| Target Compound Data | AlF₂⁺ stable by 1.89 eV; dissociation barrier 3.29 eV |
| Comparator Or Baseline | SiF₂⁺ stable by 1.89 eV (X²Σ⁺ state); AlF₃ appearance potential for AlF₂⁺ formation: 15.2 ± 0.3 eV |
| Quantified Difference | AlF₂⁺ stability equal to SiF₂⁺; AlF₂⁺ formation from AlF₃ requires ~15.2 eV, indicating that AlF₂⁺ is not a readily accessible fragment from AlF₃ under mild conditions |
| Conditions | Multireference CI calculations with extended Gaussian basis sets; electron impact ionization experiments (EI) |
Why This Matters
Researchers requiring a stable diatomic dication for gas-phase reactivity or spectroscopic studies will find AlF₂⁺ equally viable as the better-characterized SiF₂⁺, avoiding the need for silicon-based precursors.
- [1] Kolbuszewski, M.; Wright, J. S. Thermodynamically Stable Dications: AlF₂⁺ and SiF₂⁺. J. Phys. Chem. 1995, 99 (11), 3455–3460. View Source
- [2] NIST Chemistry WebBook. AlF₂⁺ (structure unspecified). Gas phase ion energetics data. Appearance potential from AlF₃: 15.2 ± 0.3 eV (Ehlert, Blue, et al., 1964). View Source
